2,3-Difluoropyrazine
Overview
Description
2,3-Difluoropyrazine is a chemical compound that is part of the broader class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms and four carbon atoms. The specific structure of 2,3-difluoropyrazine includes two fluorine atoms substituted at the 2 and 3 positions of the pyrazine ring. While the provided papers do not directly discuss 2,3-difluoropyrazine, they do provide insights into the chemistry of related fluorinated pyrazine compounds, which can help infer some of the properties and reactivity of 2,3-difluoropyrazine.
Synthesis Analysis
The synthesis of fluorinated pyrazine derivatives can be complex, involving multiple steps and specific reagents. For instance, the synthesis of perfluoro-2,3,5,6-tetrakis(dimethylamino)-pyrazine involves the reaction of perfluoro-2,2-dichloroimidazolidine with triphenylphosphine, leading to various cyclic and polymeric products depending on the reaction conditions . Another example is the synthesis of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines, which undergoes reactions with O- and N-nucleophiles, resulting in the transformation of the trifluoromethyl group and aromatization of the pyrrolopyrazine system . These studies highlight the reactivity of fluorinated pyrazine derivatives and the potential for complex reaction pathways.
Molecular Structure Analysis
The molecular structure of fluorinated pyrazines can be quite intricate, as demonstrated by the X-ray structure analysis of perfluoro-2,3,5,6-tetrakis(dimethylamino)-pyrazine, which revealed a planar pyrazine ring but nonplanar nitrogen atoms in the substituents . This nonplanarity is due to steric interactions, which are relieved by rotating the amino groups out of the pyrazine plane. Such structural details are crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Fluorinated pyrazines participate in a variety of chemical reactions. For example, the reaction of 2-hydroxy-2-polyfluoroalkylchroman-4-ones with hydrazine leads to the formation of polyfluoroalkylpyrazoles and pyrazolines . The reactivity of these compounds is influenced by the presence of fluorine atoms, which can affect the electron distribution within the molecule and thus its interaction with nucleophiles and other reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrazines are influenced by their molecular structure and the presence of fluorine atoms. The compounds reported in the papers exhibit a range of properties, such as intramolecular charge transfer transitions and solvatochromism, which are indicative of their potential applications in organic electronics . The solid-state emission and aggregation-induced emission effects observed in some of these compounds suggest that they could be used as fluorescent materials . The electrochemical properties, such as HOMO and LUMO energy levels, are also important for their application in electronic devices .
Scientific Research Applications
Application in Agrochemicals and Pharmaceuticals
- Summary of the Application : Trifluoromethylpyridines (TFMP), which include 2,3-Difluoropyrazine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures : The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in Synthesis of Favipiravir
- Summary of the Application : 2,3-Difluoropyrazine can be used in the synthesis of Favipiravir , a novel anti-influenza drug .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures might vary based on the specific synthesis process. For more detailed information, you may want to refer to specific research papers related to the synthesis of Favipiravir from 2,3-Difluoropyrazine .
- Results or Outcomes : Favipiravir functions to selectively inhibit the RNA-dependent RNA polymerase of the influenza virus .
Use as a Reagent
- Summary of the Application : 2,3-Difluoropyrazine is used as a reagent in organic synthesis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures might vary based on the specific synthesis process. For more detailed information, you may want to refer to specific research papers or product documentation related to the use of 2,3-Difluoropyrazine as a reagent .
- Results or Outcomes : The outcomes obtained might vary based on the specific synthesis process and the compounds being synthesized .
Use in Synthesis of Fluorinated Pyridines
- Summary of the Application : 2,3-Difluoropyrazine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures might vary based on the specific synthesis process. For more detailed information, you may want to refer to specific research papers related to the synthesis of fluorinated pyridines from 2,3-Difluoropyrazine .
- Results or Outcomes : The outcomes obtained might vary based on the specific synthesis process and the compounds being synthesized .
Use in OLEDs
- Summary of the Application : 2,3-Difluoropyrazine can be used in the synthesis of a new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) for high-performance OLEDs .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures might vary based on the specific synthesis process. For more detailed information, you may want to refer to specific research papers related to the synthesis of pyrido [2,3-b]pyrazine from 2,3-Difluoropyrazine .
- Results or Outcomes : The resulting OLEDs exhibit a full-color emission spanning the entire visible region from blue to red .
Safety And Hazards
properties
IUPAC Name |
2,3-difluoropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWMJTRHEAAUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200740 | |
Record name | Pyrazine, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoropyrazine | |
CAS RN |
52751-15-2 | |
Record name | Pyrazine, 2,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052751152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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